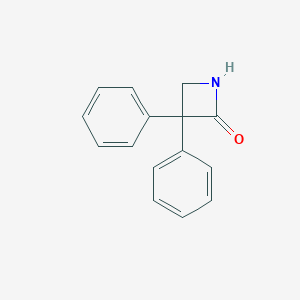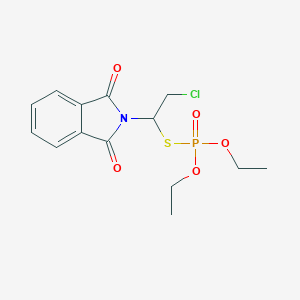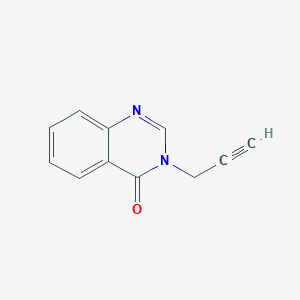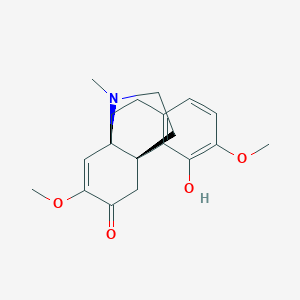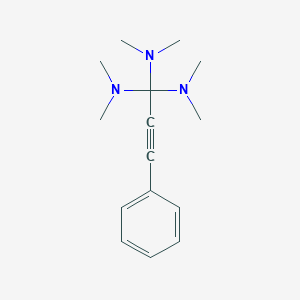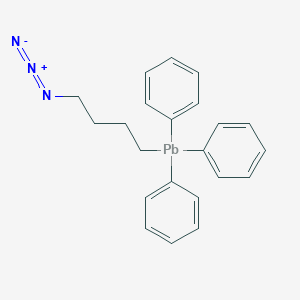
Plumbane, (4-azidobutyl)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, (4-azidobutyl)triphenyl-, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of plumbane, which is a compound of lead and hydrogen. Plumbane, (4-azidobutyl)triphenyl-, has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wirkmechanismus
The mechanism of action of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is not fully understood. However, it has been reported to exhibit photochromic behavior, which is the ability to change color upon exposure to light. This behavior is believed to be due to the azide group, which undergoes a photochemical reaction upon exposure to light.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential material for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for various applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-. One direction is the study of its potential applications in OLEDs, photovoltaic devices, and OFETs. Another direction is the study of its potential applications in biomedical devices, such as biosensors and drug delivery systems. In addition, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Its potential applications in OLEDs, photovoltaic devices, OFETs, and biomedical devices make it a promising material for future research. Further studies are needed to fully understand its properties and potential applications.
Synthesemethoden
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, can be synthesized using various methods. One of the most commonly used methods is the reaction of triphenylplumbane with Plumbane, (4-azidobutyl)triphenyl- lithium. The reaction takes place in an inert atmosphere, and the product is purified using column chromatography. Another method involves the reaction of triphenylplumbane with 4-bromo-1-butanol and sodium azide. The product is then purified using recrystallization. Both methods have been reported to yield high purity of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-.
Wissenschaftliche Forschungsanwendungen
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has potential applications in various fields of scientific research. It has been studied as a potential material for organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties. It has also been studied as a potential material for photovoltaic devices due to its high electron affinity and low bandgap. In addition, it has been studied as a potential material for organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Eigenschaften
CAS-Nummer |
16035-39-5 |
|---|---|
Produktname |
Plumbane, (4-azidobutyl)triphenyl- |
Molekularformel |
C22H23N3Pb |
Molekulargewicht |
537 g/mol |
IUPAC-Name |
4-azidobutyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H8N3.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-6-7-5;/h3*1-5H;1-4H2; |
InChI-Schlüssel |
HGTUYERPXVWNDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
16035-39-5 |
Synonyme |
(4-Azidobutyl)triphenylplumbane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



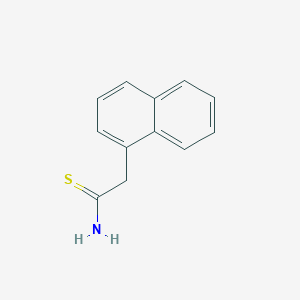
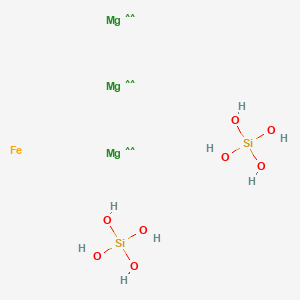
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
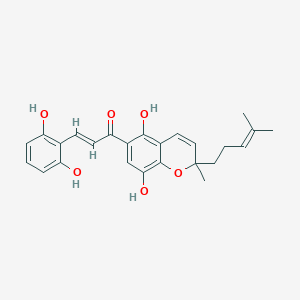
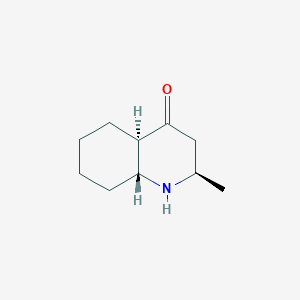
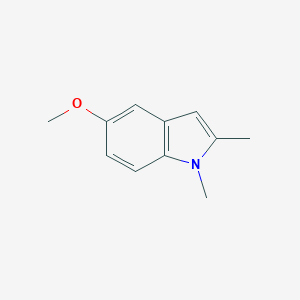
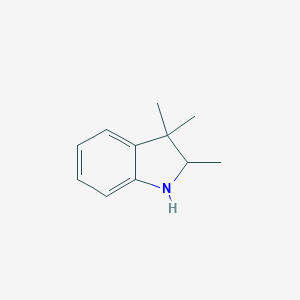
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
